molecular formula C22H23NO5 B2678028 Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-59-1

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate

Cat. No.: B2678028
CAS No.: 847406-59-1
M. Wt: 381.428
InChI Key: LDHIGVGOVWPHCX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, an ethyl ester group, and a substituted phenoxyacetamido moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethyl Ester Group: The esterification of the carboxylic acid group on the benzofuran ring is achieved using ethanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid.

    Attachment of the Phenoxyacetamido Moiety: This step involves the reaction of the benzofuran ester with 4-isopropylphenol and chloroacetyl chloride in the presence of a base like triethylamine to form the phenoxyacetamido intermediate. This intermediate is then coupled with the benzofuran ester under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetamido moiety, where nucleophiles replace the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenoxyacetamido derivatives.

Scientific Research Applications

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 3-(2-(4-isopropylphenoxy)acetamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives and phenoxyacetamido compounds. Similar compounds include:

    Ethyl 3-(2-(4-methylphenoxy)acetamido)benzofuran-2-carboxylate: Differing by the substitution on the phenoxy group.

    Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate: Featuring a chlorine atom instead of an isopropyl group.

    Ethyl 3-(2-(4-ethoxyphenoxy)acetamido)benzofuran-2-carboxylate: With an ethoxy group replacing the isopropyl group.

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-4-26-22(25)21-20(17-7-5-6-8-18(17)28-21)23-19(24)13-27-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHIGVGOVWPHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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